molecular formula C10H14N2O3S B8048299 (R)-N-(3-Nitrophenyl) tert-butanesulfinamide

(R)-N-(3-Nitrophenyl) tert-butanesulfinamide

Cat. No.: B8048299
M. Wt: 242.30 g/mol
InChI Key: SOOBQSLCKBIXMZ-MRXNPFEDSA-N
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Description

®-N-(3-Nitrophenyl) tert-butanesulfinamide is a chiral sulfinamide compound commonly used in asymmetric synthesis. Its unique structure, featuring a tert-butanesulfinyl group and a nitrophenyl group, makes it a valuable reagent in organic chemistry for the preparation of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(3-Nitrophenyl) tert-butanesulfinamide typically involves the reaction of tert-butanesulfinyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for ®-N-(3-Nitrophenyl) tert-butanesulfinamide would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for efficiency and cost-effectiveness. This might include continuous flow processes and the use of automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

®-N-(3-Nitrophenyl) tert-butanesulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfinamide group can participate in nucleophilic substitution reactions, where the tert-butanesulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to deprotonate the sulfinamide, making it more reactive towards nucleophiles.

Major Products

    Reduction: Reduction of the nitro group yields ®-N-(3-Aminophenyl) tert-butanesulfinamide.

    Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.

Scientific Research Applications

®-N-(3-Nitrophenyl) tert-butanesulfinamide is widely used in scientific research, particularly in:

    Chemistry: As a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.

    Biology: In the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: Used in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which ®-N-(3-Nitrophenyl) tert-butanesulfinamide exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereocontrolled environment during chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-(3-Nitrophenyl) tert-butanesulfinamide: The enantiomer of the compound, used in similar applications but with opposite stereochemistry.

    N-(3-Nitrophenyl) tert-butanesulfinamide: Without the chiral center, used in non-stereoselective synthesis.

    N-(3-Nitrophenyl) sulfinamides: Variants with different alkyl groups instead of tert-butyl, used for different reactivity profiles.

Uniqueness

®-N-(3-Nitrophenyl) tert-butanesulfinamide is unique due to its combination of a chiral sulfinamide group and a nitrophenyl group, making it highly effective in asymmetric synthesis. Its ability to introduce chirality into target molecules with high enantioselectivity sets it apart from other similar compounds.

Properties

IUPAC Name

(R)-2-methyl-N-(3-nitrophenyl)propane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-10(2,3)16(15)11-8-5-4-6-9(7-8)12(13)14/h4-7,11H,1-3H3/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOBQSLCKBIXMZ-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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